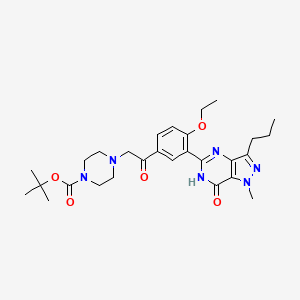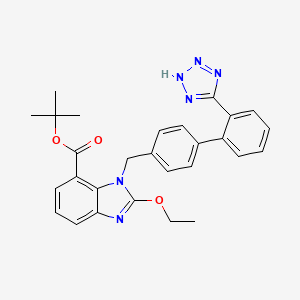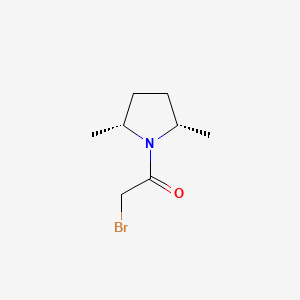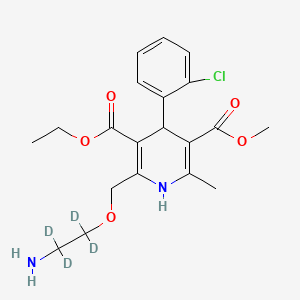![molecular formula C14H25NO4 B587168 (1R)-trans-4-[N-Boc-1-aMinoethyl]cyclohexanecarboxylic Acid CAS No. 671815-99-9](/img/structure/B587168.png)
(1R)-trans-4-[N-Boc-1-aMinoethyl]cyclohexanecarboxylic Acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1R)-trans-4-[N-Boc-1-aMinoethyl]cyclohexanecarboxylic Acid is a compound that features a cyclohexane ring substituted with a carboxylic acid group and an N-Boc-protected aminoethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R)-trans-4-[N-Boc-1-aMinoethyl]cyclohexanecarboxylic Acid typically involves the protection of the amino group with a Boc (tert-butoxycarbonyl) group. One common method involves the use of isocyanate intermediates, which are generated in situ in the presence of 2-chloropyridine and trifluoromethanesulfonyl anhydride. These intermediates react with Grignard reagents to produce the corresponding amides . Another method involves the use of mesoporous silica phenylsulfonic acid as a recyclable and heterogeneous solid acid nanocatalyst under solvent-free conditions at ambient temperature .
Industrial Production Methods
the principles of green chemistry and sustainable technology are often applied to optimize the synthesis process, focusing on yield, commercial value, and minimizing the use of solvents and catalysts .
Chemical Reactions Analysis
Types of Reactions
(1R)-trans-4-[N-Boc-1-aMinoethyl]cyclohexanecarboxylic Acid undergoes various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.
Reduction: The compound can undergo reduction reactions to form alcohols or other reduced forms.
Substitution: The Boc-protected amino group can be substituted under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Substitution reactions often involve the use of catalysts and specific solvents to achieve the desired transformation.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylate salts, while reduction can produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, (1R)-trans-4-[N-Boc-1-aMinoethyl]cyclohexanecarboxylic Acid is used as a building block for the synthesis of more complex molecules.
Biology
In biology, the compound is studied for its potential role in biochemical pathways and interactions with biological molecules. Its Boc-protected amino group makes it a useful intermediate in peptide synthesis and other biochemical applications .
Medicine
In medicine, this compound is explored for its potential therapeutic properties. It may serve as a precursor for the development of new drugs targeting specific molecular pathways .
Industry
In industry, the compound is used in the production of fine chemicals and pharmaceuticals. Its stability and reactivity make it suitable for various industrial applications .
Mechanism of Action
The mechanism of action of (1R)-trans-4-[N-Boc-1-aMinoethyl]cyclohexanecarboxylic Acid involves its interaction with specific molecular targets. The Boc-protected amino group can be deprotected under acidic conditions, allowing the free amine to participate in various biochemical reactions. The carboxylic acid group can form hydrogen bonds and ionic interactions with target molecules, influencing their activity and function .
Comparison with Similar Compounds
Similar Compounds
N-Boc-protected amino acids: These compounds share the Boc-protected amino group and are used in similar synthetic applications.
Cyclohexanecarboxylic acids: These compounds have a similar cyclohexane ring structure with a carboxylic acid group.
Uniqueness
(1R)-trans-4-[N-Boc-1-aMinoethyl]cyclohexanecarboxylic Acid is unique due to its specific stereochemistry and the presence of both the Boc-protected amino group and the carboxylic acid group. This combination of functional groups allows for versatile reactivity and applications in various fields .
Properties
IUPAC Name |
4-[(1R)-1-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]cyclohexane-1-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H25NO4/c1-9(15-13(18)19-14(2,3)4)10-5-7-11(8-6-10)12(16)17/h9-11H,5-8H2,1-4H3,(H,15,18)(H,16,17)/t9-,10?,11?/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLCGIONZGDCLMV-KPPDAEKUSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CCC(CC1)C(=O)O)NC(=O)OC(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1CCC(CC1)C(=O)O)NC(=O)OC(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H25NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30712366 |
Source


|
| Record name | 4-{(1R)-1-[(tert-Butoxycarbonyl)amino]ethyl}cyclohexane-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30712366 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.35 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
671815-99-9 |
Source


|
| Record name | 4-{(1R)-1-[(tert-Butoxycarbonyl)amino]ethyl}cyclohexane-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30712366 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![(3S)-3-[[(2S)-4-amino-2-[[(2S)-2-(decanoylamino)-3-(2,4,5,6,7-pentadeuterio-1H-indol-3-yl)propanoyl]amino]-4-oxobutanoyl]amino]-4-[[(3S,6S,9R,15S,18R,21S,24S,30S,31R)-3-[2-(2-aminophenyl)-2-oxoethyl]-24-(3-aminopropyl)-15,21-bis(carboxymethyl)-6-[(2R)-1-carboxypropan-2-yl]-9-(hydroxymethyl)-18,31-dimethyl-2,5,8,11,14,17,20,23,26,29-decaoxo-1-oxa-4,7,10,13,16,19,22,25,28-nonazacyclohentriacont-30-yl]amino]-4-oxobutanoic acid](/img/structure/B587086.png)


![3-Butyl-1-chloro-5,10-dihydro-8-(2-cyanophenyl)imidazol-[1,5-b]isoquinoline](/img/structure/B587091.png)
![Chloro[2-[1-[(4-methylphenyl)imino]ethyl]ferrocenyl-C,N](triphenylphosphine)-palladium](/img/structure/B587093.png)





![3-Ethyl-9-methyl-3,9-diazabicyclo[3.3.1]nonan-7-amine](/img/structure/B587105.png)

![4-[4-(4-O-Methoxymethyl-4-hydroxyphenyl)-1-piperazinyl]phenyl]carbamic Acid Phenyl Ester](/img/structure/B587107.png)
